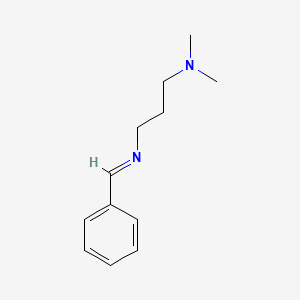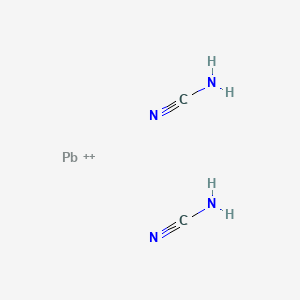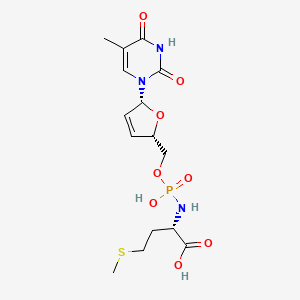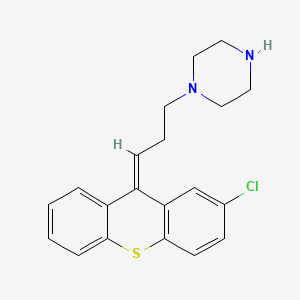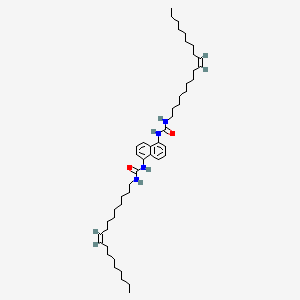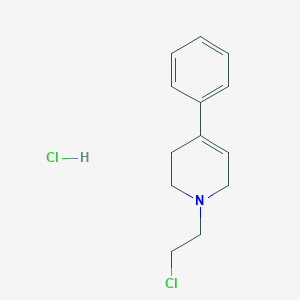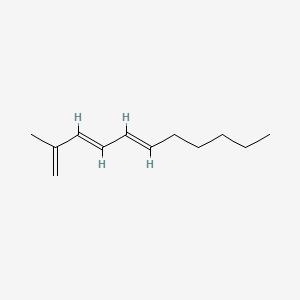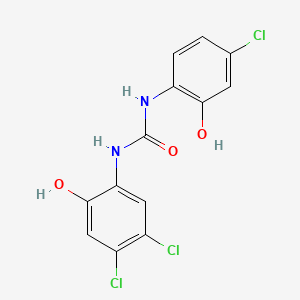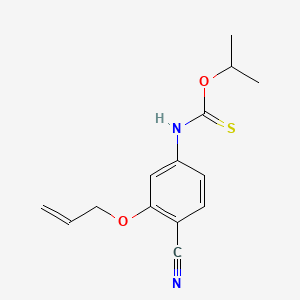
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C14H16N2O2S. This compound is known for its unique structure, which includes a cyano group, a propenyloxy group, and an isopropyl ester. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-cyano-3-(2-propenyloxy)phenyl isothiocyanate with isopropyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems to control the reaction parameters and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic attacks. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-ethyl ester
- Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-methyl ester
Uniqueness
Carbamothioic acid, (4-cyano-3-(2-propenyloxy)phenyl)-, O-(1-methylethyl) ester is unique due to its isopropyl ester group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
165549-99-5 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
O-propan-2-yl N-(4-cyano-3-prop-2-enoxyphenyl)carbamothioate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-7-17-13-8-12(6-5-11(13)9-15)16-14(19)18-10(2)3/h4-6,8,10H,1,7H2,2-3H3,(H,16,19) |
Clé InChI |
GSFVJZVILJEWFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=S)NC1=CC(=C(C=C1)C#N)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
